molecular formula C12H13NO3 B1622454 3-[(Cyclobutylcarbonyl)amino]benzoic acid CAS No. 33582-65-9

3-[(Cyclobutylcarbonyl)amino]benzoic acid

Cat. No.: B1622454
CAS No.: 33582-65-9
M. Wt: 219.24 g/mol
InChI Key: NJLRSCHEZMZLPN-UHFFFAOYSA-N
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Description

3-[(Cyclobutylcarbonyl)amino]benzoic acid (CAS: 33582-65-9) is a benzoic acid derivative functionalized with a cyclobutylcarbonyl amino group at the meta position. Its molecular formula is C₁₂H₁₃NO₃, and it is characterized by a strained four-membered cyclobutyl ring attached via an amide linkage.

Properties

IUPAC Name

3-(cyclobutanecarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(8-3-1-4-8)13-10-6-2-5-9(7-10)12(15)16/h2,5-8H,1,3-4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLRSCHEZMZLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392276
Record name 3-[(cyclobutylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33582-65-9
Record name 3-[(cyclobutylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclobutylcarbonyl)amino]benzoic acid typically involves the reaction of cyclobutylcarbonyl chloride with 3-aminobenzoic acid under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclobutylcarbonyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-[(Cyclobutylcarbonyl)amino]benzoic acid serves as a versatile building block for synthesizing more complex molecules. Its unique cyclobutylcarbonyl moiety allows for diverse chemical reactions, making it valuable in organic synthesis.

Biology

The compound has been studied for its interactions with biological macromolecules, particularly enzymes. Research indicates that it can inhibit specific enzymes by binding to them and altering their conformation, which may affect various biochemical pathways. This property positions it as a candidate for exploring therapeutic applications .

Medicine

This compound is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities. Its mechanism of action often involves enzyme inhibition, which could lead to the development of new treatments for diseases such as cancer and neurodegenerative disorders .

Case Study 1: Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown IC50_{50} values comparable to established inhibitors, suggesting that this compound could be further explored for neuroprotective therapies .

Case Study 2: Anticancer Activity

In vitro studies have indicated that cyclobutyl derivatives can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50_{50} values suggest that these compounds may possess potent anticancer properties, warranting further investigation into their mechanisms and potential clinical applications .

Mechanism of Action

The mechanism of action of 3-[(Cyclobutylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes the structural and physicochemical properties of 3-[(Cyclobutylcarbonyl)amino]benzoic acid and its analogs:

Compound Name Molecular Formula Substituent Features Hydrogen Bonding Capability Crystallographic Data (if available)
This compound C₁₂H₁₃NO₃ Cyclobutyl group (4-membered strained ring) O–H∙∙∙O, N–H∙∙∙O (benzoic acid core) Not explicitly reported in evidence
3-[(Cyclohexylcarbonyl)amino]-3-phenylpropanoic acid C₁₆H₂₁NO₃ Cyclohexyl group (6-membered ring), phenyl O–H∙∙∙O, N–H∙∙∙O
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid C₁₅H₁₁NO₄ Isobenzofuran ring (oxygen-containing fused ring) O–H∙∙∙O, N–H∙∙∙O Monoclinic (P2₁/n), R factor = 0.041
3-[(tert-Butoxycarbonyl)amino]benzoic acid C₁₂H₁₅NO₄ tert-Butoxycarbonyl (bulky, electron-withdrawing) O–H∙∙∙O, N–H∙∙∙O
3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid C₁₅H₁₉NO₃ Cyclohexane ring, methyl group at ortho O–H∙∙∙O, N–H∙∙∙O Predicted density: 1.06 g/cm³

Substituent Effects on Properties

Cyclobutyl vs. Cyclohexyl Groups: The cyclobutyl group introduces ring strain (due to its 4-membered structure), which may enhance reactivity compared to the more stable cyclohexyl group (6-membered) .

Isobenzofuran vs. Benzoic Acid Core: The isobenzofuran analog (C₁₅H₁₁NO₄) contains a fused oxygenated ring system, leading to non-planar geometry (dihedral angle = 67.82°) and enhanced π-π stacking interactions in crystals . This compound’s monoclinic crystal system (space group P2₁/n) and low R factor (0.041) indicate a highly ordered lattice stabilized by intermolecular O–H∙∙∙O and N–H∙∙∙O bonds .

Electron-Withdrawing vs. Electron-Donating Groups: The tert-butoxycarbonyl group in 3-[(tert-Butoxycarbonyl)amino]benzoic acid is electron-withdrawing, which may reduce the acidity of the benzoic acid proton compared to the cyclobutyl derivative .

Hydrogen Bonding and Crystal Packing

  • All analogs retain the benzoic acid core, enabling O–H∙∙∙O hydrogen bonds (e.g., carboxylic acid dimerization) and N–H∙∙∙O interactions from the amide group.
  • The isobenzofuran derivative exhibits a higher density of hydrogen bonds due to additional oxygen atoms in the fused ring, contributing to its robust crystal lattice .

Biological Activity

3-[(Cyclobutylcarbonyl)amino]benzoic acid, with the molecular formula C12H13NO3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Overview of the Compound

  • IUPAC Name : 3-(cyclobutanecarbonylamino)benzoic acid
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 33582-65-9

The compound is synthesized through the reaction of cyclobutylcarbonyl chloride with 3-aminobenzoic acid, typically in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, which alters enzyme conformation and function. This interaction can modulate various biochemical pathways and cellular processes, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (μM)TGI (μM)LC50 (μM)
Colon HCT-152.05.319
Melanoma LOXIMVI1.94.410
Ovarian OVCAR-32.66.92.6
Renal CAKI-11.84.08.9

These results indicate that the compound has both cytostatic and cytotoxic effects against these cell lines, suggesting its potential as an anticancer agent .

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on various enzymes, including cholinesterases, which are important in neurodegenerative diseases:

  • Cholinesterase Inhibition :
    • The compound demonstrated significant inhibitory activity against acetylcholinesterase (AChE), with IC50 values comparable to standard drugs like donepezil .

Preclinical Characterization

In preclinical studies, analogs of this compound were tested for their efficacy against human cancer xenografts in mice. Notably, it showed activity comparable to cisplatin but faced challenges due to poor solubility and stability in aqueous environments .

Synthesis and Structural Analysis

Further studies have focused on synthesizing derivatives and analogs of this compound to enhance its bioactivity and solubility profiles. Structural modifications have led to compounds with improved pharmacological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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